An In-depth Technical Guide to Osajin and Pomiferin from Maclura pomifera
An In-depth Technical Guide to Osajin and Pomiferin from Maclura pomifera
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Osajin and pomiferin, two prenylated isoflavones isolated from the fruit of the Osage orange tree (Maclura pomifera), have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds have demonstrated a broad spectrum of effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Pomiferin, in particular, has been shown to be a more potent antioxidant than its structural analog, osajin, a distinction attributed to an additional hydroxyl group on its B-ring.[4][5] This technical guide provides a comprehensive overview of the current knowledge on osajin and pomiferin, with a focus on their biochemical properties, mechanisms of action through various signaling pathways, and detailed experimental protocols for their extraction, isolation, and biological evaluation. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Biochemical and Pharmacological Profile
Osajin and pomiferin are the major isoflavone constituents of Maclura pomifera fruits.[6] Their chemical structures are characterized by a prenyl group, which contributes to their biological activity. While structurally similar, the presence of an extra hydroxyl group in pomiferin significantly enhances its antioxidant capacity compared to osajin.[4][5]
Antioxidant and Anti-inflammatory Activity
Both compounds exhibit significant free radical scavenging properties.[6] Pomiferin has been shown to be a potent antioxidant, comparable to vitamins C and E, and the synthetic antioxidant BHT, through its ability to inhibit lipid peroxidation and reduce reactive oxygen species.[1] The antioxidant activity of pomiferin is markedly stronger than that of osajin.[7][8]
Their anti-inflammatory effects are mediated, in part, through the modulation of key signaling pathways. Pomiferin has been demonstrated to exert anti-neuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway in microglia.[9][10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][10]
Anticancer Activity
Osajin and pomiferin have shown promising anticancer activity across a range of human cancer cell lines, including breast, prostate, lung, colon, and neuroblastoma.[1][2][11] Their cytotoxic effects are induced in the micromolar range.[2][12] Pomiferin, in particular, has been shown to induce apoptosis and activate multiple cell death pathways, including ferroptosis and pyroptosis, in high-risk neuroblastoma cells.[2][12][13] This suggests its potential to overcome drug resistance in cancer chemotherapy.[2][12] One of the proposed mechanisms for pomiferin's anticancer activity is the inhibition of histone deacetylase (HDAC).[11]
Other Pharmacological Effects
Beyond their antioxidant and anticancer properties, osajin and pomiferin have been investigated for a variety of other therapeutic applications:
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Antidiabetic Effects : Studies in streptozotocin-induced diabetic rats have shown that pomiferin can significantly decrease serum glucose and triglycerides while increasing serum insulin levels.[1][14] Both compounds have shown comparable antidiabetic and antioxidant effects in alloxan-induced diabetes models.[15]
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Cardioprotective Effects : Both isoflavones have demonstrated cardioprotective effects against ischemia-reperfusion injury in rat hearts, which is attributed to the suppression of oxidative stress.[1][3][15]
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PDE5 Inhibition : Osajin and pomiferin have been identified as potential lead compounds for the development of new phosphodiesterase-5A (PDE5) inhibitors, with potential applications in treating pulmonary hypertension and erectile dysfunction.[1][16]
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Extracellular Matrix Stimulation : In vitro studies have shown that pomiferin can stimulate the expression of extracellular matrix proteins such as collagen and elastin in human dermal fibroblasts, suggesting its potential use in topical skin and scalp treatments.[5][17][18]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of osajin and pomiferin from various studies.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pomiferin | CHLA15 | Neuroblastoma | 2 | [2][12] |
| LAN5 | Neuroblastoma | 5 | [2][12] | |
| MCF-7 | Breast Cancer | 5.2 | [2][12] | |
| HCT-15 | Colon Cancer | - | [11] | |
| Osajin | CHLA15 | Neuroblastoma | 14 | [2][12] |
| LAN5 | Neuroblastoma | 16 | [2][12] |
Table 2: Antioxidant Activity
| Compound | Assay | Model System | Activity | Reference |
| Pomiferin | FRAP, β-CLAMS | Chemical | Strong, comparable to Vitamins C & E | [7] |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Active | [6] | |
| DPPH Scavenging | Chemical | Active | [6] | |
| Osajin | FRAP, β-CLAMS | Chemical | No activity | [7] |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Active | [6] | |
| DPPH Scavenging | Chemical | Active | [6] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of osajin and pomiferin as described in the cited literature.
Extraction and Isolation of Osajin and Pomiferin
A common method for obtaining osajin and pomiferin from Maclura pomifera fruit involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction : Mature Maclura pomifera fruits are cut into small pieces and subjected to extraction using a Soxhlet extractor with a solvent such as diethyl ether or acetone.[8][19]
-
Chromatographic Separation : The resulting crude extract is then subjected to normal-phase column chromatography on a silica adsorbent. A step-gradient elution with a hexane and ethyl acetate solvent system is employed to separate osajin and pomiferin.[19]
-
Purification : Further purification can be achieved through a second round of column chromatography or by using an Alumina-B cartridge column to remove trace impurities.[19] Purity is typically assessed by HPLC and 1H-NMR spectroscopy.[19][20]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reversed-phase HPLC method is used for the quantification of osajin and pomiferin.
Protocol:
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.[20]
-
Column : A reversed-phase C8 or C18 column is typically employed.[2][20]
-
Mobile Phase : A gradient of acetonitrile in water containing 0.1% formic acid or 0.25% trifluoroacetic acid is used as the mobile phase.[2][20]
-
Detection : The effluent is monitored at a wavelength of 250 nm or 274 nm.[2][20]
-
Quantification : A five-point standard curve is generated using purified osajin and pomiferin standards for accurate quantification.[2][20]
Cell Viability and Cytotoxicity Assays
The antiproliferative and cytotoxic effects of osajin and pomiferin on cancer cell lines are commonly assessed using the following assays.
Protocol (Resazurin Viability Assay):
-
Cell Seeding : Neuroblastoma cell lines (e.g., CHLA15, LAN5) are seeded in 96-well plates and allowed to adhere.[2][12]
-
Treatment : Cells are treated with varying concentrations of osajin or pomiferin dissolved in a suitable solvent like DMSO.[19]
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).[12]
-
Resazurin Addition : Resazurin solution is added to each well, and the plates are incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence Measurement : The fluorescence is measured using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control group.
Protocol (MTT Assay):
-
Cell Culture : Rat mesangial cells are grown to confluency in appropriate culture medium.[21][22]
-
Treatment : Cells are exposed to various concentrations of osajin or pomiferin.[21][22]
-
MTT Addition : After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[21][22]
Apoptosis and Cell Death Pathway Analysis
The induction of apoptosis and other cell death pathways can be investigated using multiple techniques.
Protocol (Annexin V-FITC/PI Double Staining for Apoptosis):
-
Cell Treatment : Cancer cells are treated with osajin or pomiferin for a designated time.[23]
-
Staining : The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[23]
Protocol (Western Blot for Cell Death Pathway Proteins):
-
Protein Extraction : Following treatment with pomiferin, total protein is extracted from the cells.
-
SDS-PAGE and Transfer : The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies against key proteins involved in different cell death pathways (e.g., cleaved caspase-3 for apoptosis, GPX4 for ferroptosis, GSDME for pyroptosis).[2][12][13]
-
Detection : The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by osajin and pomiferin and a typical experimental workflow for their study.
Signaling Pathway Diagrams
Caption: Pomiferin's anti-inflammatory signaling pathway.
Caption: Multiple cell death pathways induced by pomiferin.
Experimental Workflow Diagram
References
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- 2. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Antioxidative and EROD activities of osajin and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and ex vivo examination of topical Pomiferin treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purification of osajin and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]
- 20. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, Osajin - PMC [pmc.ncbi.nlm.nih.gov]
